2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Overview
Description
2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves organic synthesis techniques. One common method involves the reaction of cyclopentanone with phthalic anhydride in the presence of a catalyst to form the isoindole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can be compared with other isoindole derivatives, such as:
2-Phenyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid: This compound has a phenyl group instead of a cyclopentyl group, which can lead to different biological activities and chemical properties.
2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid: The presence of a methyl group can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-12-9(4-3-7-11(12)14(17)18)8-15(13)10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAMZNJTPDLNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331209 | |
Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878424-59-0 | |
Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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